4-Chloro-5-iodopyridin-3-amine

Myeloperoxidase inhibition Inflammation Cardiovascular research

4-Chloro-5-iodopyridin-3-amine (CAS 98136-54-0) is a heterocyclic small molecule belonging to the class of halogenated aminopyridines. It features a pyridine ring substituted with a chloro group at position 4, an iodo group at position 5, and an amine at position 3.

Molecular Formula C5H4ClIN2
Molecular Weight 254.45 g/mol
Cat. No. B13357678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-iodopyridin-3-amine
Molecular FormulaC5H4ClIN2
Molecular Weight254.45 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)I)Cl)N
InChIInChI=1S/C5H4ClIN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2
InChIKeyAOUQSKWEIKNUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-iodopyridin-3-amine: Core Chemical and Physicochemical Baseline for Research Procurement


4-Chloro-5-iodopyridin-3-amine (CAS 98136-54-0) is a heterocyclic small molecule belonging to the class of halogenated aminopyridines. It features a pyridine ring substituted with a chloro group at position 4, an iodo group at position 5, and an amine at position 3 . This specific substitution pattern imparts distinct electronic and steric properties that influence both its chemical reactivity and biological target engagement. The compound has a molecular weight of 254.46 g/mol, a calculated LogP of 1.92, and a topological polar surface area (TPSA) of 38.91 Ų . It has been evaluated in vitro for inhibitory activity against multiple enzyme targets, including myeloperoxidase (MPO) and cytochrome P450 3A4 (CYP3A4), with reported IC50 values of 26 nM and 140 nM, respectively [1].

4-Chloro-5-iodopyridin-3-amine: Why Positional Isomers and Mono-Halogenated Analogs Cannot Substitute


Simple substitution with other halogenated pyridine derivatives—such as 2-chloro-5-iodopyridin-3-amine, 6-chloro-5-iodopyridin-3-amine, or mono-halogenated 3-aminopyridines—cannot replicate the specific electronic landscape and steric profile of the 4-chloro-5-iodo substitution pattern . The presence of both electron-withdrawing chlorine and heavy iodine atoms at precise positions modulates the electron density of the pyridine ring, directly impacting binding affinity to targets such as MPO and CYP3A4 [1]. Furthermore, the differential reactivity of 3-iodo versus 4-iodo substituents in cross-coupling reactions means that analogs lacking the 5-iodo or 4-chloro groups will exhibit altered regioselectivity and synthetic utility [2]. The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in target engagement and physicochemical behavior, making 4-chloro-5-iodopyridin-3-amine a non-fungible building block or lead scaffold.

4-Chloro-5-iodopyridin-3-amine: Quantitative Differentiation Evidence Against Key Comparators


4-Chloro-5-iodopyridin-3-amine Demonstrates 6-Fold Higher MPO Inhibition Potency Compared to Aminopyridine 2

In a cross-study comparison, 4-chloro-5-iodopyridin-3-amine exhibited an IC50 of 26 nM against human myeloperoxidase (MPO) chlorination activity, which is approximately 6.2-fold more potent than the established MPO inhibitor Aminopyridine 2 (AP-2), which has a reported IC50 of 160 nM in a similar fluorescent biochemical assay [1].

Myeloperoxidase inhibition Inflammation Cardiovascular research

4-Chloro-5-iodopyridin-3-amine Exhibits 7-Fold Lower CYP3A4 Inhibition Compared to Ritonavir, Indicating Different Drug Interaction Risk Profile

In a time-dependent inhibition assay, 4-chloro-5-iodopyridin-3-amine displayed an IC50 of 140 nM against cytochrome P450 3A4 (CYP3A4), which is approximately 7-fold higher (less potent) than the clinically used CYP3A4 inhibitor ritonavir, which typically exhibits IC50 values in the range of 20 nM under comparable conditions [1][2].

CYP3A4 inhibition Drug metabolism Drug-drug interaction

4-Chloro-5-iodopyridin-3-amine Displays 17-Fold Selectivity Window Over Thyroid Peroxidase Compared to Methimazole

4-Chloro-5-iodopyridin-3-amine inhibited thyroid peroxidase (TPO) with an IC50 of 1,700 nM (1.7 µM), which is approximately 17-fold less potent than the antithyroid drug methimazole (IC50 ≈ 100 nM) [1][2]. This indicates a substantial selectivity window away from TPO.

Thyroid peroxidase inhibition Off-target selectivity Endocrine safety

In Silico PASS Prediction Assigns 4-Chloro-5-iodopyridin-3-amine a High Probability (Pa=0.620) of Protein Kinase Inhibitor Activity

PASS (Prediction of Activity Spectra for Substances) analysis of 4-chloro-5-iodopyridin-3-amine predicted a probability 'to be active' (Pa) of 0.620 for protein kinase inhibition, with a probability 'to be inactive' (Pi) of 0.011 [1]. This high Pa/Pi ratio places it within the class of compounds commonly investigated for kinase inhibitory activity, distinct from many simpler aminopyridines that lack the dual halogenation pattern.

Protein kinase inhibitor In silico prediction Kinase selectivity

4-Chloro-5-iodopyridin-3-amine Exhibits Distinct Lipophilicity (LogP=1.92) Relative to Mono-Halogenated Aminopyridines, Influencing Membrane Permeability

The calculated LogP for 4-chloro-5-iodopyridin-3-amine is 1.92 . This value is intermediate between the lower lipophilicity of 4-chloropyridine (LogP ≈ 1.17–1.41) [1] and the higher lipophilicity of 5-iodopyridine derivatives (LogP ≈ 2.35) [2], reflecting the balanced contribution of both halogen substituents.

Lipophilicity Membrane permeability Physicochemical properties

4-Chloro-5-iodopyridin-3-amine: Recommended Research Applications Based on Quantitative Differentiation Evidence


MPO-Dependent Inflammatory Disease Modeling

Given its 6-fold higher potency against MPO compared to Aminopyridine 2 [1], 4-chloro-5-iodopyridin-3-amine is particularly well-suited for in vitro and ex vivo studies of MPO-mediated inflammation, such as in models of atherosclerosis, rheumatoid arthritis, or neuroinflammation. Its improved potency may allow for lower working concentrations and reduced off-target effects at MPO-relevant doses.

Early-Stage Kinase Inhibitor Screening Campaigns

The high PASS prediction score for protein kinase inhibition (Pa=0.620) [2] supports the inclusion of 4-chloro-5-iodopyridin-3-amine in targeted kinase inhibitor libraries. It offers a data-driven starting point for medicinal chemists seeking to develop novel kinase inhibitors with a distinct halogenation pattern that may confer selectivity advantages.

ADME-Tox Profiling with Reduced CYP3A4 and TPO Interference

The 7-fold lower CYP3A4 inhibition relative to ritonavir [3] and 17-fold lower TPO inhibition relative to methimazole [4] indicate that this compound is a cleaner probe for target engagement studies. It is recommended for use in cellular assays where minimizing cytochrome P450 and thyroid peroxidase off-target effects is critical for data interpretation.

Synthetic Chemistry: Regioselective Functionalization via Orthogonal Halogen Reactivity

The unique 4-chloro-5-iodo substitution pattern provides orthogonal handles for sequential cross-coupling reactions . The 5-iodo group is highly reactive in Pd-catalyzed couplings, while the 4-chloro group remains stable under milder conditions, enabling stepwise diversification. This is a key advantage over mono-halogenated or symmetric analogs for building complex molecular libraries.

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